molecular formula C15H12F3NO3S B2662301 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate CAS No. 1241973-52-3

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate

Cat. No.: B2662301
CAS No.: 1241973-52-3
M. Wt: 343.32
InChI Key: BZOPQEYBFOVNRK-UHFFFAOYSA-N
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Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a carboxylate group and a 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylate group: This step often involves the esterification or amidation of the thiophene ring.

    Attachment of the 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl moiety: This can be done through a nucleophilic substitution reaction, where the amino group is introduced to the thiophene ring, followed by the addition of the 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents are introduced to the thiophene ring or the 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl thiophene-2-carboxylate
  • 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl furan-2-carboxylate
  • 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl pyrrole-2-carboxylate

Uniqueness

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals or advanced materials.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c16-15(17,18)11-5-2-1-4-10(11)8-19-13(20)9-22-14(21)12-6-3-7-23-12/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOPQEYBFOVNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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